molecular formula C14H20N6O3 B2691434 7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923184-46-7

7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2691434
CAS RN: 923184-46-7
M. Wt: 320.353
InChI Key: KHQQWNKFYQIKGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triazines can be synthesized through several methods. One common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine .


Molecular Structure Analysis

Triazines have a six-membered ring with three nitrogen atoms and three carbon atoms. The nitrogen atoms are dispersed in the ring, leading to a symmetrical structure .


Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution. They can also act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

Triazines are generally stable compounds. They are aromatic and have a planar geometry. They can exhibit different physical and chemical properties based on their substitution patterns .

Scientific Research Applications

Antitumor Activity and Biological Effects

Research on similar heterocyclic compounds indicates significant interest in their antitumor activity. For instance, compounds derived from purino and triazine frameworks have been investigated for their antitumor properties. Studies have found that modifications of these frameworks, such as alkylamination, can yield compounds with promising biological activities, including antitumor effects against specific leukemia cells. No potent vascular relaxing effects were observed in some derivatives, suggesting specificity in their biological activities (T. Ueda et al., 1987). Additionally, novel syntheses leading to triazines and triazepines have shown potential as anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).

Antiviral and Antimicrobial Activities

Compounds within this chemical framework have also been studied for their antiviral activities. The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides have shown moderate activity against specific viruses at non-toxic dosage levels, highlighting the potential for developing new antiviral agents from these structures (S. H. Kim et al., 1978).

Chemical Synthesis and Material Science Applications

The synthesis and study of methyl rearrangements in methoxy-triazines in both solid and liquid states have provided insights into the thermal behavior and potential material science applications of such compounds. These studies explore the mechanisms of methyl transfer and rearrangement, contributing to the understanding of chemical reactions that could be pivotal in designing new materials (Eidit Handelsman-Benory et al., 2000).

Mechanism of Action

The mechanism of action of triazine-based compounds can vary widely depending on their structure and the functional groups they carry. Some triazine derivatives have been found to exhibit biological activity, such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .

Safety and Hazards

Like all chemicals, handling triazines should be done with appropriate safety measures. Some triazines can be harmful if inhaled, ingested, or come into contact with skin. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The study of triazines continues to be an active area of research. New methods of synthesizing triazine derivatives and studying their properties and activities are ongoing. They have potential applications in various fields, including medicine, agriculture, and materials science .

properties

IUPAC Name

7-ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-5-18-12(21)10-11(17(3)14(18)22)15-13-19(10)8-9(2)16-20(13)6-7-23-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQWNKFYQIKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18593387

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